1,3-Dibromo-2-fluoro-4-nitrobenzene

Organic Synthesis Procurement Quality Control

Select this compound for synthetic routes demanding orthogonal reactivity that only the 1,3-dibromo-2-fluoro-4-nitro arrangement provides. The strongly deactivated aromatic core allows chemists to exploit the two C–Br bonds in successive Suzuki‑Miyaura couplings, then activate the C–F bond as a third handle. This precise regiochemistry—not replicated by any other dibromo‑fluoro‑nitrobenzene isomer—delivers a consistent entry point to fluorinated biaryl motifs for drug discovery and agrochemical R&D. Integrating this scaffold avoids the yield losses and product ambiguity that result from isomer substitution, safeguarding your synthetic sequence.

Molecular Formula C6H2Br2FNO2
Molecular Weight 298.89 g/mol
CAS No. 557789-62-5
Cat. No. B1387193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2-fluoro-4-nitrobenzene
CAS557789-62-5
Molecular FormulaC6H2Br2FNO2
Molecular Weight298.89 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])Br)F)Br
InChIInChI=1S/C6H2Br2FNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H
InChIKeyKAZRLIFDXCGVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-2-fluoro-4-nitrobenzene (CAS 557789-62-5) as a Polyhalogenated Nitroaromatic Intermediate


1,3-Dibromo-2-fluoro-4-nitrobenzene (CAS 557789-62-5) is a polyhalogenated nitroaromatic compound [1]. Its molecular structure features a benzene ring substituted with two bromine atoms at positions 1 and 3, a fluorine atom at position 2, and a nitro group at position 4 [1]. This arrangement of strongly electron-withdrawing groups (nitro) and heavy halogens (bromo) results in a unique, highly deactivated aromatic system with a predicted density of 2.168±0.06 g/cm³ and a boiling point of 267.2±35.0 °C . It is primarily used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research .

The Specificity of 1,3-Dibromo-2-fluoro-4-nitrobenzene: Why In-Class Analogs Are Not Interchangeable


Within the class of dibromo-fluoro-nitrobenzene isomers, substitution patterns are not functionally equivalent. The precise 1,3-dibromo-2-fluoro-4-nitro arrangement in this compound dictates a unique reactivity profile in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions that cannot be replicated by its regioisomers . For example, the presence of both a fluorine atom and a nitro group on the same ring significantly deactivates the system towards electrophilic attack, while the two bromine atoms serve as orthogonal handles for sequential functionalization . Attempting to substitute this compound with an isomer like 1,3-dibromo-4-fluoro-2-nitrobenzene would result in a different regioselectivity in subsequent reactions, potentially leading to a different final product or a significantly lower yield, thereby compromising the integrity of the synthetic route .

Quantitative Differentiation Guide: 1,3-Dibromo-2-fluoro-4-nitrobenzene vs. Closest Analogs


Comparative Availability and Purity Specifications for Procurement

This compound is offered by multiple commercial vendors with a standard purity specification of ≥95% . This is a baseline, but importantly, it is also available from specialized manufacturers at higher purities, such as 98.0%, which may be critical for sensitive applications . This contrasts with its regioisomer, 1,3-Dibromo-4-fluoro-2-nitrobenzene, for which a minimum purity of 95% is more commonly the only commercial specification available, and 1,5-Dibromo-2-fluoro-4-nitrobenzene is also typically offered at 95% .

Organic Synthesis Procurement Quality Control

Differentiation in Orthogonal Cross-Coupling Handles

The compound possesses two C-Br bonds at positions 1 and 3 and one C-F bond at position 2. This provides three distinct, potentially orthogonal, sites for sequential functionalization via cross-coupling (for C-Br) or C-F activation. The presence of the strongly electron-withdrawing nitro group enhances the reactivity of the C-F bond in Pd-catalyzed C-F activation reactions [1]. In contrast, a comparator like 1,3-Dibromo-5-fluoro-2-nitrobenzene has the same functional groups but in a different pattern (1,3-dibromo, 5-fluoro, 2-nitro), which will result in a different electronic environment and thus different reaction rates and regioselectivity [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Inferred Enhanced SNAr Reactivity at Fluorine Site

The target compound's structure features a fluorine atom ortho to a bromine and para to a nitro group. While direct experimental kinetic data for SNAr on this specific compound were not found, the well-established principles of nucleophilic aromatic substitution predict that the 2-fluoro group will be significantly activated for substitution by the adjacent electron-withdrawing nitro group (at C4) [1]. In contrast, in an isomer such as 1,3-Dibromo-4-fluoro-2-nitrobenzene, the fluorine is ortho to a nitro group but also ortho to a bromine, while the para position is occupied by another bromine, resulting in a different electronic activation landscape .

Organic Synthesis SNAr Medicinal Chemistry

Evidence-Backed Applications for 1,3-Dibromo-2-fluoro-4-nitrobenzene


Sequential, Orthogonal Functionalization of Polyhalogenated Arenes

This compound is ideally suited as a core scaffold for the synthesis of complex molecules requiring multiple, distinct aryl-aryl or aryl-heteroaryl bonds. Its two C-Br bonds and one C-F bond can be exploited in a stepwise manner. For instance, a first Suzuki-Miyaura coupling can occur at a C-Br site using standard conditions, followed by a second coupling at the other C-Br site. Finally, the C-F bond can be activated under specific Pd-catalyzed conditions for a third functionalization, as demonstrated in related highly fluorinated nitrobenzene systems [1].

Synthesis of Fluorinated Biaryl Pharmacophores

The compound serves as a precursor to fluorinated biaryl motifs, which are common in drug discovery for modulating properties like metabolic stability and lipophilicity. The fluorine atom can be retained in the final product or substituted. The 1,3-dibromo-2-fluoro-4-nitro pattern provides a distinct entry point to a specific subset of fluorinated biaryl structures, differentiating it from other regioisomers .

Intermediate for Agrochemical Development

Similar polyhalogenated nitrobenzenes are key intermediates in the synthesis of herbicides, fungicides, and insecticides. The compound's high density of functional groups allows for the rapid construction of diverse, complex, and often fluorinated aromatic scaffolds found in modern crop protection agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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